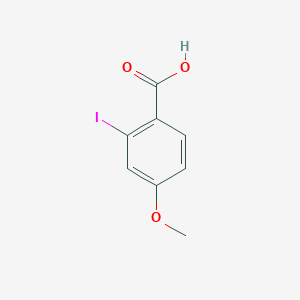

2-碘-4-甲氧基苯甲酸

概述

描述

2-Iodo-4-methoxybenzoic acid is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. While the provided papers do not directly discuss 2-Iodo-4-methoxybenzoic acid, they do provide insights into the reactivity and utility of related iodinated benzoic acid derivatives, particularly 2-iodoxybenzoic acid (IBX), which is a versatile oxidant in organic chemistry .

Synthesis Analysis

The synthesis of related compounds often involves the use of iodine or iodine-containing reagents. For example, 2-iodoxybenzoic acid (IBX) has been used for the aromatization of tetrahydro-β-carbolines under mild conditions, demonstrating its utility in complex organic syntheses such as the total synthesis of marine indole alkaloid eudistomin U . Additionally, iodobenzene has been utilized as a catalyst in the preparation of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides . These examples highlight the role of iodine reagents in facilitating cyclization reactions and the formation of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of iodinated benzoic acid derivatives can be complex, as seen in the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid. This compound, an analog of indomethacin, exhibits bond distances and angles that reflect steric strain and a distinct orientation of the iodobenzoyl group compared to its non-iodinated counterpart . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules in chemical reactions.

Chemical Reactions Analysis

Iodinated benzoic acid derivatives, such as IBX, are known for their role in the oxidation of alcohols to aldehydes or ketones. The mechanism of this reaction has been revisited, with computational and experimental studies suggesting that the reductive elimination involving the C-H bond cleavage is the rate-determining step . This insight into the reaction mechanism can inform the development of improved methods for alcohol oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodinated benzoic acid derivatives are influenced by the presence of the iodine atom. For instance, IBX is a powerful oxidant that has been used for the oxidation of alcohols and 1,2-diols in DMSO at room temperature, with yields ranging from good to quantitative10. The presence of iodine imparts unique reactivity patterns to these compounds, enabling a wide range of synthetic applications .

科学研究应用

Suzuki交叉偶联反应

2-碘-4-甲氧基苯甲酸用于 Suzuki 交叉偶联反应。Chaumeil 等人 (2000) 的一项研究报道了 3-碘-4-甲氧基苯甲酸甲酯与位阻芳基硼酸酯的交叉偶联反应,优化了该过程以使用无水苯和苯酚钠在 Pd(PPh3)4 存在下以良好收率获得联芳烃 (Chaumeil, Signorella, & Drian, 2000)。

氧化应用

与 2-碘-4-甲氧基苯甲酸相关的 2-碘氧基苯甲酸 (IBX) 主要用于将醇氧化为羰基化合物。它对胺官能团的高度耐受性允许将氨基醇氧化为氨基羰基化合物。IBX 还可以氧化 1,2-二醇,而不切断二醇碳碳键。其他应用包括由羰基化合物合成 α,β-不饱和羰基化合物和氧化甲硅烯基烯醇醚 (Nair, 2020)。

类黄酮改性

Barontini 等人 (2010) 在各种反应条件下利用 2-碘氧基苯甲酸 (IBX) 对类黄酮进行有效的氧化改性。他们的研究证明了在微调条件下的选择性改性,包括室温芳香族羟基化和高温脱氢,增强了类黄酮的抗氧化和抗癌活性 (Barontini, Bernini, Crisante, & Fabrizi, 2010)。

合成中的芳构化

Panarese 和 Waters (2010) 描述了在温和条件下使用 2-碘氧基苯甲酸将四氢-β-咔啉脱氢为其芳香形式。该方法应用于海洋吲哚生物碱 eudistomin U 的全合成中,突出了 2-碘氧基苯甲酸在复杂有机合成中的用途 (Panarese & Waters, 2010)。

定向邻位金属化

Nguyen 等人 (2006) 研究了未保护的 2-甲氧基苯甲酸的定向邻位金属化,该化合物与 2-碘-4-甲氧基苯甲酸密切相关。这项研究为一步法制备各种 3-和 6-取代的 2-甲氧基苯甲酸提供了一种新方法,为通过传统方法难以生产的化合物提供了一种有效的合成途径 (Nguyen, Castanet, & Mortier, 2006)。

合成振动内酯

Zhou 和 Snider (2008) 报道了使用一种新方法合成振动内酯,该方法包括 2-甲氧基苯甲酸的衍生物 2-甲氧基苯甲酸甲酯的还原烷基化。该研究证明了碘内酯化和其他技术在复杂有机分子有效合成中的用途 (Zhou & Snider, 2008)。

安全和危害

属性

IUPAC Name |

2-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPHOFYPURZIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510702 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4-methoxybenzoic acid | |

CAS RN |

54435-09-5 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

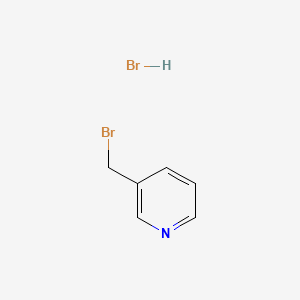

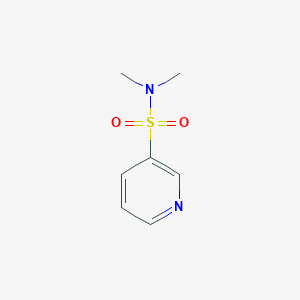

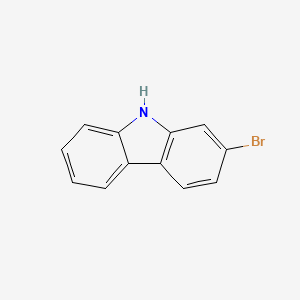

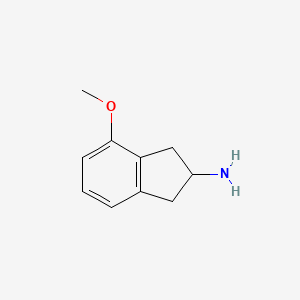

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

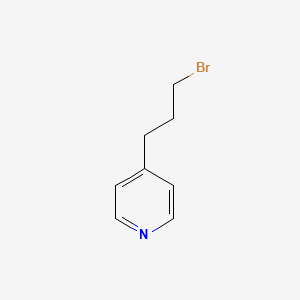

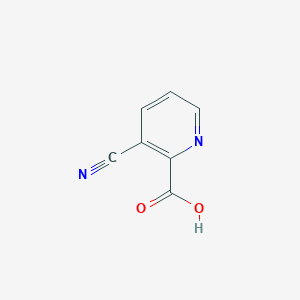

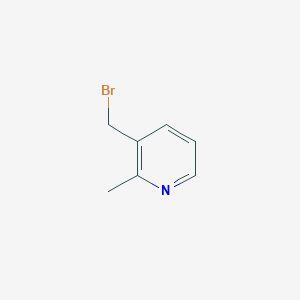

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)